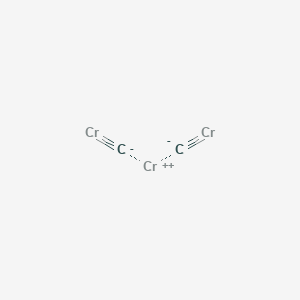

Chromium(2+);methanidylidynechromium

Description

Properties

IUPAC Name |

chromium(2+);methanidylidynechromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C.3Cr/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEHJMMRQRRJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[Cr].[C-]#[Cr].[Cr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2093954 | |

| Record name | Chromium carbide (Cr3C2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2093954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12012-35-0 | |

| Record name | Chromium carbide (Cr3C2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2093954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chromium Ii Carbyne Complexes

Rational Design of Precursors for Chromium(II) Carbyne Synthesis

The successful synthesis of chromium(II) carbyne complexes hinges on the careful selection and design of appropriate starting materials. A primary and effective strategy involves the reaction of 1,1,1-trichloromethyl compounds with chromium(II) chloride. elsevierpure.comresearchgate.net This approach leverages the reducing power of Cr(II) to effect a multi-electron reduction of the trihalomethyl group.

Key precursor types include:

Trichloromethylalkanes (R-CCl₃): These are readily available and serve as common starting points. The reaction with chromium(II) chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) initiates the formation of the carbyne intermediate. elsevierpure.comresearchgate.net

Trichloromethyl Carbinols (R-CH(OH)-CCl₃): These precursors are also transformed by CrCl₂ in THF at room temperature into highly reactive intermediates, including carbynes. elsevierpure.comresearchgate.net

Fischer Carbene Complexes: In a different approach, Fischer-type carbene complexes, specifically those with a methoxy (B1213986) group on the carbene carbon, can be converted to carbyne complexes through electrophilic abstraction of the methoxy group. libretexts.orglibretexts.org

The rationale behind using these precursors is based on the stepwise reduction of the carbon-halogen bonds by the chromium(II) reagent, which ultimately leads to the formation of the highly unsaturated carbyne ligand. researchgate.net

| Precursor Type | Reagent | Key Transformation | Reference |

|---|---|---|---|

| 1,1,1-Trichloromethyl Reagents | Chromium(II) Chloride (CrCl₂) | Reduction of C-Cl bonds to form Cr≡C bond | elsevierpure.comresearchgate.net |

| Trichloromethyl Carbinols | Chromium(II) Chloride (CrCl₂) in THF | Transformation to carbyne intermediates | elsevierpure.comresearchgate.net |

| Methoxy Methyl Fischer Carbenes | Electrophile (e.g., Lewis acid) | Abstraction of the methoxy group | libretexts.org |

Ligand Scaffolding and its Influence on Chromium-Carbon Triple Bond Formation

The ligand environment around the chromium center plays a critical role in the formation, stability, and reactivity of the chromium-carbon triple bond. The choice of ancillary ligands can dictate the geometry of the complex and influence the electronic properties of the metal center. acs.org

Computational studies on related chromium systems with multiple bonds reveal important structure-property relationships. For instance, in complexes with Cr-Cr quintuple bonds supported by bridging bidentate N-donor ligands, the geometry of the ligand scaffold directly impacts the metal-metal bond distance. researchgate.net Ligands with more spacers between the donor atoms tend to enforce larger bond angles and longer Cr-Cr distances. researchgate.net This principle extends to the Cr≡C bond, where the ligand "bite angle" and rigidity can create either a stabilizing or destabilizing effect.

Key influences of ligand scaffolding include:

Steric Hindrance: Bulky ligands can protect the reactive Cr≡C bond from unwanted side reactions, thereby increasing the complex's stability and allowing for its isolation.

Electronic Effects: Electron-donating ligands increase the electron density on the chromium center, which can affect the strength and polarity of the Cr≡C bond. Conversely, electron-withdrawing ligands make the metal center more electrophilic.

Geometric Constraints: Rigid ligand backbones, such as those found in certain chelating phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can enforce a specific coordination geometry around the chromium atom. acs.orgnih.gov This pre-organization can facilitate the formation of the triple bond and prevent decomposition pathways like dimerization. acs.orgwikipedia.org The flexibility of the ligand scaffold has been shown to affect the formation of metallacyclic intermediates in related alkyne metathesis reactions, highlighting the importance of ligand geometry. acs.org

Reaction Pathways and Mechanistic Considerations in Chromium(II) Carbyne Elaboration

The formation of chromium carbyne complexes from trihalomethyl precursors is mechanistically complex. Evidence suggests the involvement of several highly reactive intermediates. elsevierpure.comresearchgate.net When trichloromethyl compounds react with Cr(II), the transformation is not a single step but a sequence of reductions.

A proposed mechanistic pathway involves:

Stepwise Halogen Abstraction: The Cr(II) reagent sequentially removes halogen atoms from the trichloromethyl carbon. researchgate.net

Formation of Intermediates: This process is believed to generate α-chlorocarbenes and α-chloro-α-chromium(III) vinylidene carbenoids as intermediates. elsevierpure.comresearchgate.net

Carbyne Formation: Further reduction leads to the chromium carbyne species. An alternative view, supported by isotope-labeling experiments, suggests that in some cases, the process involves the formation of free carbyne radicals that then couple. researchgate.net

More recently, the reduction of carbon tetrachloride (CCl₄) with CrCl₂ in THF was shown to produce a stable trinuclear chromium(III) chlorocarbyne, [CrCl(thf)₂]₃(μ₃-CCl)(μ-Cl)₃. rsc.org The study of this complex's reactivity with aldehydes proposed two competing pathways that proceed through an α-chlorovinyl intermediate, providing further insight into the downstream reactions of these carbyne species. rsc.org

Optimization of Reaction Conditions for Targeted Chromium(II) Carbyne Species

Achieving high yields and selectivity for a specific chromium carbyne complex requires careful optimization of reaction conditions. Traditional one-variable-at-a-time (OVAT) methods can be inefficient. lookchem.com Modern approaches like multivariant optimization and Design of Experiments (DoE) offer a more systematic and rapid path to identifying optimal conditions. acs.orgrsc.org

A study on the synthesis of (aminocarbene)chromium(0) complexes demonstrated the power of multivariant optimization. While OVAT only increased the yield of a target complex from 8% to 32%, a multivariant approach rapidly boosted the yield to 78%. lookchem.com

| Parameter | Influence on Reaction | Typical Considerations |

|---|---|---|

| Temperature | Affects reaction rate and stability of intermediates/products. | Low temperatures are often required to stabilize reactive carbyne species. |

| Solvent | Influences solubility of reagents and can coordinate to the metal center. | Coordinating solvents like THF are common, but their interaction must be considered. elsevierpure.comresearchgate.net |

| Stoichiometry | The ratio of Cr(II) to the carbyne precursor is critical. | An excess of the reducing agent is often used to drive the reaction to completion. researchgate.net |

| Reaction Time | Determines the extent of reaction and potential for decomposition. | Monitoring the reaction progress (e.g., by spectroscopy) is crucial. |

The product distribution can be highly sensitive to reaction conditions. For example, in the Cr(II)-mediated reduction of trichloromethyl carbinols, altering the conditions can drastically change the ratio of products, providing clues about the underlying reaction mechanism. researchgate.net

Advanced Synthetic Strategies for Homologation and Derivatization of Carbyne Ligands

Once formed, the carbyne ligand can be modified through various synthetic strategies, expanding the range of accessible complexes. These derivatizations can occur at the carbyne carbon, which is often electrophilic in Fischer-type carbynes. wikipedia.orgyoutube.com

Homologation: This involves extending the carbon chain of the carbyne ligand. For related chromium (methyl)(amino)carbene complexes, a-deprotonation followed by alkylation provides an effective route for homologation, showcasing a potential pathway for modifying carbyne precursors. iupac.org

Nucleophilic Addition: The electrophilic carbyne carbon can be attacked by nucleophiles. youtube.commdpi.com This reaction is a synthetically useful route to certain carbene complexes, effectively transforming the Cr≡C triple bond into a Cr=C double bond. wikipedia.org

Cycloaddition Reactions: In the chemistry of related metallapentalynes (cyclic carbynes), [2+2] cycloaddition reactions with alkynes and nitrosoarenes have been observed, leading to the formation of novel metallacycles. mdpi.com These reactions demonstrate the potential for carbyne ligands to participate in pericyclic reactions.

Photochemical Reactions: Chromium carbyne and carbene complexes can exhibit unique reactivity under photochemical conditions. wikipedia.orgiupac.orguwindsor.ca Irradiation can induce reactions such as CO insertion or cycloadditions that are not observed under thermal conditions.

Isolation and Purification Techniques for Chromium(II) Carbyne Compounds

The isolation and purification of chromium carbyne complexes are challenging due to their high reactivity and potential instability. Procedures must be carried out under an inert atmosphere (e.g., argon) and often at low temperatures to prevent decomposition. orgsyn.org

Common techniques include:

Crystallization: This is the preferred method for obtaining pure, solid samples. It often involves dissolving the crude product in a minimal amount of a suitable solvent and then inducing crystallization by cooling or by the slow diffusion of a non-solvent. A procedure for a related chromium carbene complex involves crystallization from a concentrated pentane (B18724) solution at -20°C. orgsyn.org Another example is the recrystallization of a dinuclear chromium(II) complex from an ether-THF mixture at -35°C. nih.gov

Filtration and Extraction: The initial workup of the reaction mixture typically involves filtering off insoluble byproducts (like excess chromium salts). The product is then extracted into an organic solvent. For instance, a β-lactam product from a chromium carbene reaction is isolated by filtering through Celite, washing with petroleum ether, and removing the solvent. orgsyn.org

Chromatography: While less common for highly reactive species, chromatography on inert supports at low temperatures can sometimes be used for purification.

Characterization of the purified complexes is performed using a suite of analytical methods, including single-crystal X-ray diffraction, which provides definitive structural information, as well as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm the identity and purity of the compound. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of Chromium 2+ ;methanidylidynechromium

X-ray Crystallographic Analysis for Molecular and Electronic Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for obtaining precise information about molecular geometry, including bond lengths and angles, which are fundamental to understanding the electronic structure and bonding within a molecule. For chromium-methylidyne complexes, this technique has been indispensable. Although terminal chromium carbyne complexes are exceptionally rare, with some only observed in argon matrices, a few polynuclear μ₃-methylidyne complexes have been successfully isolated and structurally characterized. nih.gov

A key example is the chromium(III) μ₃-methylidyne complex, [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆] (1), which represents the ultimate product of the dehalogenation of haloforms by CrCl₂. nih.gov Its crystal structure reveals a tetrahedral Cr₃(μ₃-CH) core, where three chromium atoms form a nearly equilateral triangle capped by the methylidyne carbon. nih.gov This structure can be compared to another well-characterized trinuclear chromium(III) methylidyne cluster, [(η⁵-Cp)₃Cr₃(μ₂-Cl)₃(μ₃-CH)] (A) (where Cp = cyclopentadienyl). nih.gov

In complex 1 , the Cr–(μ₃-CH) distances are slightly longer than those in complex A . nih.gov Correspondingly, the Cr–Cr distances in 1 are significantly longer, suggesting a weaker metal-metal interaction compared to complex A . nih.gov The bridging angles (Cr-Cl-Cr and Cr-C-Cr) are also more obtuse in complex 1 . nih.gov These structural parameters, determined with high precision by X-ray crystallography, are critical for theoretical calculations and for building a comprehensive picture of the bonding in these electron-deficient systems.

| Parameter | [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆] (1) | [(η⁵-Cp)₃Cr₃(μ₂-Cl)₃(μ₃-CH)] (A) |

| Cr–(μ₃-CH) Distance (Å) | 2.018(3) - 2.022(3) | 1.935(10) - 1.949(14) |

| Cr–Cr Distance (Å) | avg. 3.167 | avg. 2.82 |

| Cr–Cl (bridging) Distance (Å) | 2.3328(7) - 2.4186(7) | 2.348(4) - 2.360(4) |

| Cr–C–Cr Angle (°) | 102.72(12) - 103.66(12) | 92.4(6) - 93.8(5) |

| Cr–Cl–Cr Angle (°) | 81.88(2) - 82.96(2) | 73.0(1) - 73.9(1) |

Table 1: Comparison of selected crystallographic data for two trinuclear chromium(III)-methylidyne complexes. Data sourced from Trzmiel et al. (2021). nih.gov

Vibrational Spectroscopy for Chromium-Carbon Triple Bond Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. The frequency of these vibrations is dependent on the masses of the bonded atoms and the strength of the chemical bond connecting them, making it a valuable tool for characterizing specific functional groups, such as the chromium-carbon triple bond in methylidyne complexes.

However, identifying the specific vibration of the chromium-methylidyne moiety has proven to be challenging. In the detailed spectroscopic investigation of [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆], a distinct vibration band for the μ₃-CH group was not detectable by IR spectroscopy. nih.gov This could be due to several factors, including a low dipole moment change associated with the vibration, leading to a very weak absorption intensity, or the band being obscured by other ligand-based vibrations within a complex spectral region. While FTIR provides crucial information on the other ligands present, its utility for direct characterization of the Cr-C core in these specific polynuclear systems can be limited. nih.gov

| Compound Type | Vibration | Frequency Range (cm⁻¹) | Significance |

| Cr-Amidine Complex | C-C (stretching, amine) | ~1304 | Confirms ligand structure and changes upon heating. uctm.edu |

| Cr-Tryptophan Complex | Cr-N (stretching) | ~424 | Evidence of ligand-to-metal coordination. chemmethod.com |

| Cr-Benzanthrone Complex | C=O (stretching) | ~1680-1700 | Identifies carbonyl groups in ligands. uctm.edu |

| Cr-μ₃-Methylidyne Complex | μ₃-CH | Not Observed | Highlights the difficulty in detecting this specific vibration via IR. nih.gov |

Table 2: Representative FTIR vibrational frequencies for various types of chromium complexes.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. A key advantage is that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This technique has been shown to be capable of distinguishing between different chromium oxidation states in certain compounds, such as identifying characteristic peaks for Cr(III)-O-Cr symmetric stretching at approximately 550 cm⁻¹ and Cr(VI)=O vibrations near 900 cm⁻¹. researchgate.netmatec-conferences.org

Electronic Spectroscopy for Electronic Transitions and Oxidation State Confirmation

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. For transition metal complexes, these spectra are dominated by d-d transitions and charge-transfer bands, providing direct insight into the oxidation state of the metal and the nature of the metal-ligand bonding.

UV-Vis absorption spectroscopy is a cornerstone for the characterization of chromium complexes. The spectra of chromium(III) complexes, which have a d³ electronic configuration, are typically characterized by two main spin-allowed d-d absorption bands (from the ⁴A₂ ground state to the ⁴T₂ and ⁴T₁ excited states). nih.govdocbrown.info The energy of the lowest transition (⁴A₂ → ⁴T₂) directly corresponds to the ligand field splitting parameter (10Dq), a measure of the energetic separation of the d-orbitals induced by the ligands. nih.gov

In dinuclear chromium(III) complexes, these ligand-field transitions are observed as weak bands. nih.gov For example, in luminescent dinuclear Cr(III) complexes with a hexa-aza-dithiophenolate macrocycle, the ⁴A₂ → ⁴T₂ (ν₁) and ⁴A₂ → ⁴T₁ (ν₂) transitions are found in the ranges of 526–594 nm and 420–445 nm, respectively. nih.gov The spectra are often dominated by much more intense ligand-centered (π-π*) or charge-transfer bands in the UV region. nih.govunige.ch Additionally, very weak, sharp peaks corresponding to spin-forbidden transitions (e.g., ⁴A₂ → ²E, ⁴A₂ → ²T₁) can sometimes be resolved, often intensified due to magnetic exchange interactions in polynuclear systems. nih.gov This technique is therefore essential for confirming the electronic structure of the Cr(III) centers in the known methylidyne clusters.

| Complex Ion | Transition | λ_max (nm) | Region |

| [Cr(H₂O)₆]³⁺ | ⁴A₂g → ⁴T₂g | ~580 | Yellow-Orange |

| ⁴A₂g → ⁴T₁g | ~400 | Violet | |

| Dinuclear Cr(III) Complex | ⁴A₂ → ⁴T₂ (ν₁) | 526-594 | Green-Yellow |

| ⁴A₂ → ⁴T₁ (ν₂) | 420-445 | Violet-Blue |

Table 3: Typical UV-Vis absorption maxima for representative Chromium(III) complexes. Data sourced from Doc Brown's Chemistry and Gamelin et al. nih.govdocbrown.info

EPR spectroscopy is a technique specific to species with unpaired electrons, making it an ideal tool for studying paramagnetic chromium complexes, such as those containing Cr(III) (d³) or Cr(I) (d⁵). The technique provides information on the electronic structure, oxidation state, and the local coordination environment of the paramagnetic center.

For chromium(III) complexes, EPR spectra are readily observed. Studies on dinuclear Cr(III) complexes have used EPR to confirm that the core structure of the complex anion is stable and insensitive to changes like hydration state. rsc.org For mononuclear Cr(I) complexes, EPR spectra can exhibit a characteristic axial g-tensor and show well-resolved superhyperfine coupling to the nuclei of coordinating atoms (like ³¹P from phosphine (B1218219) ligands), which provides direct evidence of the ligand coordination. nih.gov Hyperfine coupling to the ⁵³Cr isotope (I = 3/2, ~9.5% natural abundance), though often difficult to resolve, can provide further confirmation of the chromium center. nih.gov EPR is also highly effective in identifying and characterizing transient paramagnetic species, such as intermediate Cr(IV) and long-lived Cr(V) complexes formed during redox reactions. researchgate.net Given that the characterized chromium-μ₃-methylidyne clusters are paramagnetic Cr(III) compounds, EPR is a critical technique for confirming the metal's oxidation state and probing the magnetic interactions between the metal centers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and dynamics in solution. rasayanjournal.co.in For chromium compounds, the focus is often on the only NMR-active isotope, ⁵³Cr, or on the nuclei of the surrounding ligands, such as ¹H or ¹³C. huji.ac.il

The direct observation of the chromium center via ⁵³Cr NMR presents significant challenges. The ⁵³Cr nucleus has a nuclear spin of 3/2, a low natural abundance of 9.501%, and a relatively small magnetic moment, which contribute to its low sensitivity. huji.ac.ilrsc.org Furthermore, its large quadrupole moment often results in broad resonance signals, which can be difficult to resolve, particularly in asymmetric molecular environments or large complexes. huji.ac.ilrsc.org

Another critical factor is the electronic state of the chromium ion. Chromium species with an even number oxidation state, such as Cr(0) and Cr(VI), are typically diamagnetic and thus more amenable to NMR studies. huji.ac.ilrsc.org Conversely, those with odd number oxidation states, like the common Cr(III), are paramagnetic, which causes extreme broadening of NMR signals, often rendering them unobservable in high-resolution spectra. huji.ac.il The target compound, Chromium(2+);methanidylidynechromium, features chromium in the +2 oxidation state. While this is an even oxidation state, Cr(II) compounds are often contaminated with paramagnetic Cr(III) species, which can complicate or prevent the acquisition of clear ⁵³Cr NMR spectra. huji.ac.il To date, high-resolution ⁵³Cr NMR signals for Cr(II) species have been challenging to obtain. huji.ac.il

Table 1: Nuclear Properties of ⁵³Cr Isotope

| Property | Value |

| Nuclear Spin (I) | 3/2 |

| Natural Abundance (%) | 9.501 |

| Magnetogyric Ratio (10⁷ rad/T·s) | -1.5152 |

| Quadrupole Moment (10⁻²⁸ Q/m²) | -0.15 |

| Resonance Frequency (MHz) at 11.744T | 28.26 |

| Reference Compound | Saturated K₂CrO₄ in D₂O |

Data sourced from multiple references. huji.ac.ilnorthwestern.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and, crucially, the chemical and electronic state of the elements within the top few nanometers of a material's surface. tescan-analytics.com For chromium compounds, XPS is an invaluable tool for verifying the oxidation state of the chromium centers. tescan-analytics.com

The analysis focuses on the core-level electron spectra, particularly the Cr 2p region. The binding energy of the emitted photoelectrons is characteristic of a specific element and its oxidation state. When analyzing Chromium(2+);methanidylidynechromium, XPS would be used to confirm that the chromium exists predominantly in the +2 oxidation state. This is achieved by identifying the binding energy of the Cr 2p₃/₂ peak and comparing it to established values for different chromium species.

The interpretation of Cr 2p spectra can be complex. Different oxidation states give rise to peaks at distinct binding energies. For example, metallic chromium (Cr(0)) has a Cr 2p₃/₂ peak at approximately 574 eV, while the hexavalent state (Cr(VI)) is typically found at a higher binding energy, around 579.5 eV. researchgate.netxpsfitting.com The trivalent state, Cr(III), is more complicated as it exhibits significant multiplet splitting, resulting in a broader, more complex peak envelope rather than a single sharp peak. xpsfitting.comsurfacesciencewestern.com This multiplet splitting in Cr(III) species can sometimes overlap with the expected peak positions for other oxidation states, including Cr(VI), which can complicate quantification. xpsfitting.com

For Chromium(2+);methanidylidynechromium, the Cr 2p₃/₂ binding energy would be expected to fall between that of Cr(0) and Cr(III). By carefully de-convoluting the high-resolution Cr 2p spectrum, the presence and relative concentration of the Cr(II) state can be determined. The analysis would also serve to identify any surface oxidation to the more common Cr(III) state or the presence of other chromium species. Furthermore, analysis of the C 1s region of the XPS spectrum would provide information about the chemical environment of the methanidylidyne carbon, helping to confirm the nature of the chromium-carbon bond.

Table 2: Representative Cr 2p₃/₂ Binding Energies for Various Chromium Species

| Chemical State / Compound | Typical Binding Energy (eV) | Notes |

| Cr(0) Metal | ~574.0 | Often shows an asymmetric peak shape. researchgate.net |

| Cr(III) Oxide (Cr₂O₃) | ~576.5 - 576.8 | Exhibits complex multiplet splitting. researchgate.netresearchgate.net |

| Cr(III) Hydroxide (Cr(OH)₃) | ~577.5 | Characterized by a broad peak shape. researchgate.net |

| Cr(VI) Oxide (CrO₃) | ~579.5 - 579.7 | Typically a single, symmetric peak. xpsfitting.comresearchgate.net |

Note: Binding energies are approximate and can vary slightly based on the specific compound, instrument calibration, and charge referencing method used. xpsfitting.com

Theoretical and Computational Investigations of Chromium 2+ ;methanidylidynechromium

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and bonding in chromium-carbon systems, including carbyne complexes and related chromium carbides. researchgate.net These studies reveal that the chemical bonds in these materials are a mixture of strong covalent bonds, ionic interactions, and weaker metallic bonds. mdpi.com

In the context of a chromium-carbyne complex such as [(CO)4(Cl)Cr(CPh)], DFT calculations, particularly through Natural Bonding Orbital (NBO) analysis, characterize the Cr-C bond as having essential triple bond character. researchgate.net This is composed of one σ bond and two π bonds. researchgate.net The σ bond is highly polarized, with electron density significantly shifted toward the carbon ligand. researchgate.net

Investigations into various chromium carbide phases (Cr3C2, Cr7C3, and Cr23C6) using DFT have provided detailed insights into their bonding properties through analysis of the partial density of states (PDOS), electron density distribution, and Mulliken population analysis. researchgate.net These studies indicate that Cr3C2 exhibits the strongest covalent character among the studied carbides. researchgate.net The analysis of electron cloud overlap confirms the strength of the covalent bonding in these systems. mdpi.com

The electronic structure of chromium complexes is highly sensitive to the ligand environment and the metal's oxidation state. nih.govrsc.org DFT calculations on diimine complexes of chromium have been used to support structural, spectroscopic, and magnetic characterizations. nih.gov For chromium trihalides, advanced ab initio methods show that the electronic structure is significantly influenced by electron correlation effects and hybridization between chromium and halogen orbitals. aps.org While DFT is a powerful tool, for some systems like dichromium complexes with multiple metal-metal bonds, multiconfigurational methods like CASPT2 are required for accurate descriptions, as DFT can sometimes underestimate bond distances. osti.govacs.org The choice of functional and the inclusion of corrections for correlation energy are critical for obtaining reliable results in computational transition metal chemistry. acs.orged.ac.uk

Table 1: Summary of DFT Findings on Electronic Structure and Bonding in Chromium-Carbon Systems.

Quantum Chemical Modeling of Chromium-Carbon Triple Bonds and their Stability

Quantum chemical modeling provides a detailed picture of the chromium-carbon triple bond, which is a defining feature of carbyne complexes. This bond consists of a σ-bond formed by the interaction of a carbyne sp-hybridized lone pair orbital with an empty metal d-orbital, and two π-bonds. wikipedia.orgyoutube.com The two π-bonds arise from the back-donation of electrons from two filled metal d-orbitals into the two empty p-orbitals of the carbyne ligand. wikipedia.org

The stability of chromium carbyne complexes is intrinsically linked to the nature of this triple bond. DFT studies on various chromium carbide phases have shown that stability, as determined by cohesive energies and enthalpies of formation, varies with composition, with Cr3C2 being the most stable among the Cr3C2, Cr7C3, and Cr23C6 phases. researchgate.net

The modeling of chromium-containing species can be exceptionally challenging due to the complex electronic structure of the chromium atom, which often necessitates multiconfigurational quantum chemistry methods for an accurate description. unige.chnih.gov The chromium dimer (Cr2), with its formal sextuple bond, is a classic example of a "grand challenge" problem in quantum chemistry where single-determinant methods like DFT struggle to capture the full picture of bonding. nih.govacs.org The potential energy curve of Cr2 is complex, with a short, weak bond minimum and an extended shelf, arising from the different spatial extents of the 3d and 4s orbitals. nih.govacs.org While not a carbyne, the lessons learned from modeling Cr2 highlight the importance of accounting for both static and dynamic electron correlation in chromium chemistry to accurately predict bond stability and energy. nih.gov

Analysis of Metal-Ligand Orbital Interactions and Electron Density Distribution

The analysis of metal-ligand orbital interactions in chromium carbyne complexes distinguishes between Fischer-type and Schrock-type bonding models. libretexts.org In Fischer carbynes, which are typical for metals in lower oxidation states, the bonding involves σ-donation from the carbyne ligand to the metal and π-back-donation from the metal to the carbyne. libretexts.orgresearchgate.net This results in an electrophilic carbyne carbon. wikipedia.org

Experimental and theoretical studies provide a clear picture of the electron density distribution. Experimental determination of deformation densities in a chlorotetracarbonylethylidynechromium complex revealed a significant buildup of electron density in all bonds and around the chromium atom. fao.org This density is directed along the axes of the octahedrally coordinated metal, indicating the occupation of the t2g d-orbital set. fao.org

Theoretical analyses complement these findings. For a Cr-carbyne complex, the π character of the multiple bond shows electron density polarized towards the chromium center. researchgate.net The topological properties at the bond critical point (BCP) of the Cr-C multiple bond indicate a strong covalent character. researchgate.net Further analysis of the Laplacian of the electron density reveals the shape of the inner valence shell charge concentration (i-VSCC) at the chromium atom. researchgate.net In chromium carbides, charge density difference plots clearly show covalent bonding between chromium and carbon, metallic bonding between adjacent chromium atoms, and ionic character around the carbon atoms. mdpi.com These orbital interactions and the resulting electron distribution are fundamental to the stability and reactivity of the complex. nih.gov

Prediction of Spectroscopic Parameters and Reactivity Pathways for Chromium(II) Carbyne Complexes

Computational chemistry is a powerful tool for predicting spectroscopic parameters and exploring potential reactivity pathways for chromium(II) carbyne complexes. Theoretical calculations can predict vibrational frequencies, such as the Cr-C stretching mode, which can be compared with experimental IR and Raman spectroscopy data to confirm structural assignments. wikipedia.org For instance, accurate computational vibrational analysis of the Cr-Cr bond in dichromium complexes using CASPT2 has shown good agreement with experimental spectroscopic data. osti.gov Similarly, the one-photon mass-analyzed threshold ionization (MATI) spectrum of bis(η6-benzene)chromium has been used to accurately measure its adiabatic ionization energy and identify the Cr-benzene stretching vibrational mode. researchgate.net

Computational methods are also employed to map out reaction mechanisms and predict reactivity. For example, DFT calculations have been used to explore the Diels-Alder reactions of Cr(CO)3(η6-Naphthalene) complexes, determining activation energies (ΔE‡), activation free energies (ΔG‡), and rate constants. doi.org Such studies can compare different reaction pathways, for instance, showing that a [2+4] cycloaddition is energetically more favorable than a ligand substitution reaction. doi.org Other studies have investigated new reaction pathways for Fischer carbene complexes, such as [6+3] cycloadditions with fulvenes. nih.gov The reactivity of the carbyne carbon itself is dictated by its electronic nature; Fischer carbynes feature an electrophilic carbon, making them susceptible to attack by nucleophiles. wikipedia.orglibretexts.org Theoretical models can predict the outcomes of such reactions, guiding synthetic efforts.

Comparative Computational Studies with Related Transition Metal Carbyne Systems

Comparative computational studies place the properties of chromium carbyne complexes in the broader context of transition metal chemistry. DFT has been used to compare the transmetalation reactions of chromium(0) Fischer carbene complexes with various late transition metals like palladium(0), copper(I), and rhodium(I). nih.gov These studies analyze the reaction profiles and activation barriers, revealing that while the pathways for palladium and copper are similar, the process involving palladium is energetically more favorable. nih.gov

The distinction between Fischer and Schrock type complexes is a central theme in these comparisons. Fischer carbynes, typically involving later transition metals in low oxidation states (like Cr(0)), are electrophilic. libretexts.org Schrock carbynes, common for early transition metals in high oxidation states, are nucleophilic. wikipedia.orglibretexts.org This difference in reactivity stems from their distinct electronic structures and metal-ligand bonding interactions. libretexts.org Computational benchmarking studies are continuously improving the accuracy of methods like DFT for transition metal complexes, which is essential for reliable comparative analyses and the discovery of new materials and catalysts. pitt.eduacs.org

Table 2: Summary of Comparative Computational Studies on Transition Metal Carbyne Systems.

Reactivity and Reaction Mechanisms of Chromium 2+ ;methanidylidynechromium

Carbon-Carbon Coupling Reactions Involving the Carbyne Ligand

The carbyne ligand of chromium(II) methanidylidynechromium is a versatile precursor for the formation of new carbon-carbon bonds. One of the fundamental reactions is the reductive dimerization of two carbyne moieties to form a metal-bound alkyne, which can be viewed as a carbene complex. This process represents a key step in the coupling of single-carbon units into two-carbon fragments.

In addition to dimerization, chromium carbyne complexes can engage in coupling reactions with various unsaturated organic substrates. For instance, they can react with alkynes in the presence of a palladium catalyst to yield cross-coupled products, a transformation that deviates from the typical cycloaddition pathways observed in the absence of a co-catalyst nih.gov. This highlights the potential for tuning the reactivity of chromium carbynes to achieve selective C-C bond formation.

Recent studies have also demonstrated the ability of chromium catalysts to enable the coupling of ketyl radicals with alkynes, leading to the stereoselective formation of E-exocyclic allyl alcohols nih.gov. While not directly involving a pre-formed carbyne complex as the starting material, these reactions are thought to proceed through chromium-based intermediates that facilitate the key C-C bond-forming step.

Furthermore, the reaction of Fischer carbene complexes with conjugated enediynes featuring a pendant alkene group has been shown to proceed through a carbene-alkyne coupling to generate an enyne-ketene intermediate. This intermediate can then undergo further transformations, including radical cyclizations, to form complex polycyclic systems researchgate.net. These examples with closely related chromium carbene complexes suggest the potential of chromium methanidylidynechromium to participate in similar intricate C-C bond-forming cascades.

A summary of representative carbon-carbon coupling reactions involving chromium carbyne and carbene complexes is presented in the table below.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2 x [Cr≡CR] | NaPMe2 | Dimerized Carbene | psgcas.ac.in |

| [Cr=C(R)OR'] + Terminal Alkyne | Pd Catalyst | Cross-Coupled Product | nih.gov |

| Aliphatic Aldehyde + Alkyne | Cr Catalyst | E-exocyclic Allyl Alcohol | nih.gov |

| Fischer Carbene + Enediyne-alkene | - | Polycyclic System | researchgate.net |

Ligand Exchange and Substitution Reactions at the Chromium(II) Center

Ligand exchange and substitution reactions at the chromium(II) center of methanidylidynechromium complexes are governed by the electronic and steric properties of the ancillary ligands and the strong trans effect of the carbyne moiety psgcas.ac.inwikipedia.org. The trans effect describes the labilization of the ligand positioned directly opposite to a strongly trans-directing ligand, such as the carbyne psgcas.ac.inlibretexts.orgdalalinstitute.com. The strong triple bond character of the metal-carbyne linkage leads to a significant weakening of the bond to the trans-disposed ligand, making it more susceptible to substitution.

The trans-directing ability of various ligands has been established in a series, where the carbyne ligand is recognized as one of the strongest trans-directors libretexts.org. This effect is so pronounced that even strongly bound ligands like carbon monoxide (CO) can be substituted when positioned trans to a carbyne ligand psgcas.ac.in.

For a hypothetical complex such as trans-[Cr(CH)(L)4X]^+, where L represents a neutral ligand and X is an anionic ligand, the ligand trans to the methanidylidyne group would be the most readily substituted upon reaction with an incoming nucleophile.

Illustrative Example of the Trans Effect:

| Starting Complex | Incoming Ligand (Y) | Product | Substituted Ligand (X) |

| trans-[M(≡CR)(CO)4X] | Y⁻ | trans-[M(≡CR)(CO)4Y] | X⁻ |

| trans-[M(≡CR)(CO)4X] | C₅H₅⁻ | [M(≡CR)(CO)₂(η⁵-C₅H₅)] | X⁻ and 2 CO |

M = Cr, Mo, W; X = Cl, Br, I psgcas.ac.in

The rate of ligand substitution in chromium(II) complexes is also influenced by the d-electron configuration of the metal center. Octahedral Cr(II) complexes, with a d⁴ configuration, have electrons in the antibonding e g orbitals, which generally leads to them being more labile compared to Cr(III) complexes (d³) that have a high crystal field stabilization energy and are typically inert libretexts.org.

Oxidative Addition and Reductive Elimination Pathways in Chromium(II) Carbyne Chemistry

Oxidative addition and reductive elimination are fundamental reaction steps in organometallic chemistry that involve changes in the oxidation state and coordination number of the metal center youtube.comyoutube.com. For a chromium(II) carbyne complex, these pathways are crucial for its participation in catalytic cycles and stoichiometric transformations.

Oxidative Addition is a process where the metal center is oxidized, and new ligands are added to the coordination sphere. A chromium(II) carbyne complex can undergo oxidative addition with various substrates, such as organic halides (R-X). In this reaction, the Cr(II) center is oxidized to Cr(IV), and the R and X fragments are added as new ligands. The feasibility of this reaction depends on the ability of the chromium center to undergo a two-electron oxidation. The formation of organochromium compounds from organic halides and chromium(II) salts often proceeds through such oxidative addition steps wikipedia.orgorganicreactions.org.

The mechanism of oxidative addition can be either concerted, proceeding through a three-centered transition state, or stepwise, often involving an S N 2-type or radical pathway, particularly for polar substrates youtube.comlibretexts.orgyoutube.com. For a chromium(II) carbyne complex, the electron-rich nature of the metal center would favor oxidative addition.

Reductive Elimination is the microscopic reverse of oxidative addition, where two ligands on the metal center couple and are eliminated, leading to a reduction in the metal's oxidation state youtube.com. For an organochromium(IV) carbyne complex formed via oxidative addition, reductive elimination of two cis-disposed ligands can regenerate a chromium(II) species and form a new chemical bond. This step is often the product-forming step in catalytic cycles. For example, the reductive elimination of an alkyl and a hydride ligand would form an alkane, while the coupling of two alkyl groups would result in a new C-C bond.

The stereochemistry of reductive elimination from chromium(II) complexes has been a subject of study, providing insights into the geometric requirements of the transition state nih.gov. Generally, the ligands to be eliminated must be in a cis orientation to each other.

| Process | Change in Oxidation State of Cr | Change in Coordination Number | Key Features |

| Oxidative Addition | +2 | +2 | Favored by electron-rich metal centers; can proceed via concerted, S N 2, or radical mechanisms. |

| Reductive Elimination | -2 | -2 | Favored for higher oxidation states; requires ligands to be in a cis arrangement. |

Electrophilic and Nucleophilic Attack on the Carbyne Ligand

The reactivity of the carbyne ligand in chromium(II) methanidylidynechromium is dictated by the electronic nature of the metal center and the substituents on the carbyne carbon. As a Fischer-type carbyne, where the metal is in a relatively low oxidation state, the carbyne carbon is electrophilic and susceptible to attack by nucleophiles wikipedia.orglibretexts.org.

Nucleophilic Attack:

The primary site of nucleophilic attack is the carbyne carbon atom. This is due to the significant contribution of resonance structures that place a partial positive charge on the carbyne carbon. A wide range of nucleophiles can react with Fischer-type carbynes, leading to the formation of new carbene complexes libretexts.org.

Examples of nucleophilic attack on related Fischer-type carbyne complexes include:

Phosphines: Attack of a phosphine (B1218219), such as PMe₃, on the carbyne carbon leads to the formation of a phosphonium-substituted carbene complex psgcas.ac.in.

Anionic Nucleophiles: Reagents like organolithium compounds (e.g., MeLi) can add to the carbyne carbon, generating an anionic carbene complex psgcas.ac.in.

The general reaction can be depicted as: [L_nCr≡CH]^(2+) + Nu⁻ → [L_nCr=CH(Nu)]^+

Electrophilic Attack:

While the carbyne carbon of a Fischer-type carbyne is generally electrophilic, electrophilic attack can occur at other sites within the complex, such as the metal center or other ligands. However, direct electrophilic attack on the carbyne carbon is less common for Fischer-type carbynes but is the characteristic reactivity of Schrock-type carbynes, where the metal is in a high oxidation state and the carbyne carbon is nucleophilic wikipedia.orglibretexts.org.

Protonation, a form of electrophilic attack, of some carbyne complexes can lead to the formation of carbene or π-allyl complexes, depending on the specific complex and reaction conditions wikipedia.org.

Investigations of Intermediate Species in Chromium(II) Carbyne Reactions

The high reactivity of chromium(II) carbyne complexes often leads to their existence as transient intermediates in various chemical transformations. The direct observation and characterization of these species are challenging, but their presence can be inferred through trapping experiments and spectroscopic studies of related, more stable systems.

One approach to studying reactive intermediates is to design experiments where they can be "trapped" by a reagent to form a more stable, characterizable product. For example, in the reactions of acylamino chromium carbene complexes, which are precursors to ketene (B1206846) intermediates, the formation of Münchnones as reactive intermediates has been demonstrated. These Münchnones could be trapped by dipolarophiles like alkynes, providing strong evidence for their transient existence nih.gov. This methodology could be applied to trap chromium methanidylidynechromium if it were formed in situ.

Spectroscopic techniques are invaluable for the characterization of both stable and transient organometallic species. Infrared (IR) spectroscopy is particularly useful for studying metal carbonyl complexes that are often precursors or products in carbyne chemistry, as the C-O stretching frequencies are sensitive to the electronic environment of the metal center researchgate.net.

Computational methods, such as Density Functional Theory (DFT), have become increasingly powerful tools for investigating the structures and reaction pathways of transient species. DFT calculations can provide insights into the geometries and energies of intermediates and transition states that are difficult to study experimentally nii.ac.jp. For instance, DFT studies have been used to elucidate the mechanism of the reaction between a tungsten carbyne complex and a diyne, suggesting the involvement of a metallacyclobutadiene intermediate nii.ac.jp. Similar computational approaches could be employed to model the reactivity of chromium(II) methanidylidynechromium and predict the nature of any intermediates.

Furthermore, studies on the formation of carbyne complexes from acetylene (B1199291) precursors have utilized a combination of spectroscopic and computational methods to understand the stepwise mechanism and identify key intermediates, such as η¹-vinyl species nih.govacs.orgacs.org.

Redox Chemistry of Chromium(II) Carbyne Complexes

The redox chemistry of chromium(II) methanidylidynechromium is centered on the ability of the chromium ion to exist in multiple oxidation states, primarily Cr(II), Cr(III), and Cr(IV). The specific redox potential of a chromium carbyne complex will be influenced by the nature of the other ligands in the coordination sphere.

Electrochemical techniques, such as cyclic voltammetry (CV), are powerful tools for probing the redox behavior of organometallic complexes. CV studies on chromium(0) Fischer carbene complexes have revealed one-electron oxidation and reduction processes up.ac.za. The oxidation potentials are sensitive to the nature of the substituents on the carbene ligand, with more electron-donating groups making the complex easier to oxidize. Similar studies on a chromium(II) carbyne complex would provide valuable information about its HOMO and LUMO energy levels and its propensity to undergo oxidation or reduction.

The general redox chemistry of chromium indicates that Cr(II) is a reducing agent and is readily oxidized to the more stable Cr(III) state. The redox potential for the Cr(III)/Cr(II) couple is influenced by the coordinating ligands.

A summary of key aspects of the redox chemistry of related chromium complexes is provided in the table below.

| Complex Type | Electrochemical Method | Observed Processes | Key Findings | Reference |

| Cr(0) Fischer Carbenes | Cyclic Voltammetry | One-electron oxidation and reduction | Redox potentials are sensitive to carbene substituents. | up.ac.za |

| Cr(II) Carbodicarbene | Cyclic Voltammetry, EPR, SQUID | Ligand-based redox events | The carbodicarbene ligand is redox-active. | lincoln.ac.uk |

| Cr(VI) and Cr(III) | Cyclic Voltammetry | Reduction of Cr(VI) and Cr(III) | Electrochemical behavior is dependent on the electrode surface and medium. | researchgate.net |

Catalytic Applications of Chromium 2+ ;methanidylidynechromium

Role in Polymerization and Oligomerization Processes

Chromium-based catalysts are industrial workhorses for the production of polyethylene (B3416737) and linear α-olefins. researchgate.net The famous Phillips catalyst, a heterogeneous system of chromium oxide on a silica (B1680970) support, is responsible for a significant portion of the world's high-density polyethylene (HDPE) production. researchgate.netmdpi.com In the realm of homogeneous catalysis, chromium complexes are highly valued for their ability to selectively trimerize or tetramerize ethylene (B1197577) to produce 1-hexene (B165129) and 1-octene, which are important comonomers. researchgate.netmdpi.com

The activity and selectivity of these chromium catalysts are profoundly influenced by the ligand architecture surrounding the metal center, as well as the nature of the co-catalyst, typically an organoaluminum compound like methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO). mdpi.comconscientiabeam.comnih.gov

Ethylene Polymerization and Oligomerization

Chromium(III) complexes are frequently employed as pre-catalysts for both ethylene polymerization and oligomerization. conscientiabeam.com For instance, chromium(III) complexes supported by 2-quinoxalinyl-6-iminopyridine ligands, when activated with MAO, show high activities for both polymerization and oligomerization, with the distribution of oligomers following a Schulz-Flory model. conscientiabeam.com Similarly, chromium(III) compounds featuring ligands such as dipicolinate or oxalate (B1200264) anions become highly active for ethylene oligomerization upon activation with MMAO, achieving catalytic activities in the range of 1860–3798 g∙mmol⁻¹∙h⁻¹∙bar⁻¹. nih.gov The resulting products are typically polyethylene oligomers consisting of 8 to 12 monomer units. nih.gov

The catalytic outcome can be tuned by modifying the ligand framework or the reaction conditions. Research has shown that chromium complexes with binuclear PNP (diphosphinoamine) ligands can achieve very high catalytic activity (up to 3887.7 kg·g⁻¹·h⁻¹) for selective ethylene oligomerization, with a high selectivity for 1-hexene and 1-octene. mdpi.com In some systems, the choice of co-catalyst or the ratio of co-catalyst to chromium can shift the process from oligomerization to polymerization. researchgate.net

While the active species in these catalytic cycles are generally considered to be chromium-alkyl intermediates formed after activation, the direct catalytic role of a chromium-methylidyne species in ethylene polymerization or oligomerization is not extensively documented in the reviewed literature. The primary mechanism for chain growth is widely accepted to be the Cossee-Arlman mechanism, involving the migratory insertion of ethylene into a chromium-alkyl bond. mdpi.comresearchgate.net The active sites in the industrial Phillips catalyst are often proposed to be Cr(II) or Cr(III) species. mdpi.com

Applications in Organic Transformations

Organochromium species are powerful tools for facilitating key organic transformations, including the formation of new carbon-carbon bonds through cross-coupling and olefination reactions. The reactivity often stems from low-valent chromium species, which can be generated in situ from more stable Cr(II) or Cr(III) precursors.

Cross-coupling Reactions (e.g., Suzuki-Miyaura)

Chromium-catalyzed cross-coupling reactions offer a cost-effective alternative to methods using precious metals like palladium. Low-toxicity chromium(II) chloride has been shown to effectively catalyze the coupling of various (hetero)arylmagnesium reagents with N-heterocyclic halides and other substrates at room temperature, with the advantage of producing fewer homocoupling byproducts compared to similar iron or cobalt systems. acs.org

More advanced systems utilize specific ligands to control reactivity. For example, a catalyst system composed of a chromium(III) chloride salt, an N-heterocyclic carbene (NHC) ligand, and a Grignard reagent as a reductant can promote the alkylative cross-coupling of benzamide (B126) derivatives with alkyl bromides. rsc.org This transformation likely proceeds through a low-valent chromium species that enables the cleavage of an ortho-C–H bond. rsc.org

In the context of the Suzuki-Miyaura reaction, which typically uses palladium catalysts, chromium complexes have also found application. libretexts.org Specifically, π-arene chromium tricarbonyl complexes have been utilized in the selective synthesis of poly(hetero)aryls through Suzuki-Miyaura cross-coupling reactions. researcher.life However, the direct application of chromium-methylidyne complexes as catalysts for Suzuki-Miyaura reactions is not prominently featured in the available research.

Olefination Reactions

A significant application of chromium-methylidyne chemistry lies in olefination reactions. Research has identified a stable, isolable trimetallic chromium(III)-μ₃-methylidyne complex, [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆], which is formed from the reaction of chromium(II) chloride with iodoform. This complex serves as a reagent for the olefination of ketones and aldehydes. This reactivity is closely related to the well-known Takai olefination, where a reagent generated in situ from chromium(II) chloride and a haloform converts aldehydes into vinyl halides. The isolation and characterization of the methylidyne cluster provide insight into the potential intermediates involved in such transformations.

Hydrogenation and Dehydrogenation Catalysis

Chromium catalysts are also emerging as effective agents in hydrogenation and dehydrogenation reactions, which are fundamental processes in synthetic chemistry and for the storage and release of hydrogen.

Transfer Hydrogenation of CO₂ to Formate (B1220265)

The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a critical area of research. Chromium catalysts have been successfully employed for the transfer hydrogenation of CO₂ to formate using isopropanol (B130326) as an inexpensive and green hydrogen source. conscientiabeam.comrsc.orgmatilda.science An efficient catalytic system based on a low-valent Cr(0) complex derived from bis(diphenylphosphino)propane (DPPP), namely Cr(DPPP)(CO)₄, can achieve high turnover numbers (TON) for the production of sodium formate. rsc.org Mechanistic studies suggest that the active catalyst is an anionic chromium hydride complex formed during the reaction. rsc.org While this demonstrates the capability of chromium to catalyze this important transformation, the involvement of a chromium-methylidyne species in this specific reaction has not been reported.

Activation of Small Molecules and Substrate Functionalization

The activation of small, abundant molecules such as dinitrogen (N₂), carbon dioxide (CO₂), and hydrocarbons is a cornerstone of sustainable chemical synthesis. osti.govrsc.org Chromium complexes, in general, have demonstrated capability in these transformations. For instance, polynuclear chromium clusters have been shown to mediate multi-electron redox processes necessary for the activation of robust chemical bonds in small molecules. osti.gov

While direct catalytic cycles involving a terminal Cr(II) methylidyne are not yet broadly documented, the reactivity of related chromium systems provides a strong basis for its potential. The synthesis of Cr(II) complexes with chelating bis(alkoxide) ligands has laid the groundwork for investigating their reactivity. nih.govsemanticscholar.org These Cr(II) precursors have been used in reactions with organoazides to generate chromium-imido species, which then catalytically produce carbodiimides. nih.gov This demonstrates the ability of a Cr(II) center to mediate group transfer, a fundamental step in many catalytic functionalization reactions.

The functionalization of substrates often proceeds through the formation of intermediate species. For example, in the context of nitrogen activation, chromium complexes can react with N₂ to form diazenido and hydrazido complexes, which are key intermediates in the conversion of dinitrogen to more valuable nitrogen-containing compounds. nih.gov A hypothetical catalytic cycle for substrate functionalization by Chromium(2+);methanidylidynechromium could involve the [2+2] cycloaddition of the Cr≡C bond with a substrate, followed by rearrangement and reductive elimination to yield the functionalized product and regenerate the chromium carbyne catalyst.

The interaction of chromium complexes with small molecules has been explored in various contexts. The table below summarizes findings from studies on related chromium complexes, offering insights into the potential reactivity patterns of a Cr(II) methylidyne species.

| Reactant/Substrate | Chromium Complex Type | Product(s) | Key Findings | Reference |

| Organoazides (R-N₃) | Cr(II) with chelating bis(alkoxide) ligand | Cr(VI) bis(imido), Carbodiimides | Cr(II) center mediates catalytic nitrene group transfer. The reaction outcome depends on the steric bulk of the azide. | nih.gov |

| Dinitrogen (N₂) | Cr(I) and Cr(0) complexes with phosphine (B1218219)/NHC ligands | Cr-diazenido and Cr-hydrazido complexes | Stepwise reduction and functionalization of N₂ is achievable, demonstrating the ability of chromium to mediate N-N bond cleavage and N-Si/N-H bond formation. | nih.gov |

| Ethylene | (PNP)Cr(III) precursors | 1-Hexene | Catalytic trimerization of ethylene proceeds via metallacyclic intermediates. | nih.gov |

| Alkynes | Cr complex with cyclic (alkyl)(amino)carbene (CAAC) ligands | E- or Z-Olefins | Stereodivergent hydrogenation of alkynes is controlled by the nature of the carbene ligand, proceeding through chromate (B82759) intermediates. | nih.gov |

| Carbon Dioxide | (tmtaa)Cr(III)Cl | Poly(cyclohexene carbonate) | Highly active for the alternating copolymerization of epoxides and CO₂, with a low propensity for side reactions. | scilit.com |

These examples underscore the versatility of chromium catalysts. The electron-withdrawing nature of the Cr(CO)₃ fragment in arene complexes, for instance, activates the aromatic ring for nucleophilic attack, a principle that could be extended to substrates activated by a highly electrophilic Cr(II) carbyne center. uwindsor.ca The formation of a bridging μ₃-methylidyne ligand on a trinuclear chromium(III) cluster from a methyl precursor also points to the accessibility of C-H activation pathways to form carbyne species. acs.org

Design Principles and Structure-Activity Relationships for Chromium(II) Carbyne Catalysts

The rational design of effective catalysts hinges on understanding the relationship between their structure and catalytic activity. For chromium carbyne catalysts, several key factors, including the nature of the ancillary ligands, the electronic structure of the metal center, and the geometry of the complex, are paramount.

Ancillary Ligand Effects: The ligands supporting the chromium center play a crucial role in tuning its reactivity.

Steric Bulk: Bulky ligands can create a specific coordination environment that favors certain reaction pathways or stabilizes reactive intermediates. In the catalytic formation of carbodiimides using Cr(II) precursors, the steric bulk of the organoazide substrate was found to be a determining factor for catalytic turnover, with bulkier azides leading to successful catalysis. nih.gov

Electronic Properties: The electron-donating or -withdrawing nature of the ligands directly influences the electrophilicity of the chromium center and the Cr≡C bond. For instance, in chromium-catalyzed alkyne hydrogenation, the use of a phosphino-anchored cyclic (alkyl)(amino)carbene (CAAC) ligand leads to trans-hydrogenation, while an imino-anchored CAAC ligand results in cis-hydrogenation, demonstrating profound electronic control over stereoselectivity. nih.gov

Chelation: Chelating ligands, such as the bis(alkoxide) ligands used to synthesize Cr(II) precursors, can enhance the stability of the complex, preventing catalyst decomposition and promoting catalytic activity. nih.govsemanticscholar.org Salen-type ligands have also been successfully employed to create robust chromium catalysts for polymerization reactions. mdpi.com

Electronic Structure and Reactivity: The bonding in metal carbyne complexes can be described as a combination of a σ-bond and two π-bonds. acs.org The specific nature of this bonding in a Cr(II) methylidyne complex would dictate its reactivity.

Fischer vs. Schrock Character: Carbyne complexes are often classified as either Fischer-type or Schrock-type. Fischer carbynes feature a more electrophilic carbyne carbon and are typically found with metals in low oxidation states, while Schrock carbynes have a more nucleophilic carbyne carbon and are associated with high-oxidation-state metals. uwindsor.ca A Cr(II) carbyne would likely exhibit intermediate character, and its reactivity could be tuned towards either nucleophilic or electrophilic behavior through ligand design.

Spin State: The spin state of the metal center can significantly impact reactivity. While most characterized metal carbynes are low-spin, the synthesis of a high-spin triplet iron carbyne complex suggests that this is a tunable parameter that could lead to novel reactivity patterns. acs.org

The table below summarizes key structure-activity relationships observed in related chromium catalytic systems, which can guide the design of future Cr(II) carbyne catalysts.

| Structural Feature/Parameter | Influence on Catalysis | Example System | Reference |

| Ancillary Ligand (Carbene) | Controls stereoselectivity in alkyne hydrogenation (E vs. Z product). | CAAC-P–Cr vs. CAAC-N–Cr | nih.gov |

| Ancillary Ligand (Salen-type) | Ligand flexibility impacts activity in ROCOP of epoxides and CO₂. A more rigid salen ligand is better for PA/epoxide ROCOP. | Salen-Cr, Salalen-Cr, Salan-Cr | mdpi.com |

| Substrate Sterics | Bulkier aryl azides enable catalytic carbodiimide (B86325) formation, while less bulky ones do not. | Cr(II) with chelating bis(alkoxide) | nih.gov |

| Metal Oxidation State | Cr(II) is a precursor state for catalytic cycles that may involve Cr(IV) or Cr(VI) intermediates. | Cr(II) in carbodiimide formation | nih.gov |

| Ancillary Ligand (Arene) | The electron-withdrawing Cr(CO)₃ group activates the arene ring for nucleophilic attack. | (η⁶-arene)Cr(CO)₃ | uwindsor.ca |

Future Directions and Emerging Research Avenues in Chromium 2+ ;methanidylidynechromium Chemistry

Development of Novel Synthetic Routes and Precursors for Targeted Species

The traditional synthesis of chromium carbyne complexes, which often relies on the reaction of 1,1,1-trichloromethyl reagents with chromium(II) chloride, is being expanded upon to include more diverse and functionalized precursors. chemrevlett.com Future research is increasingly focused on developing synthetic routes that offer greater control over the electronic and steric properties of the resulting carbyne species.

A significant area of development is the exploration of non-halogenated precursors to generate chromium carbynes. This approach avoids the formation of halide-containing byproducts and can provide access to a wider range of carbyne complexes with tailored reactivity. One emerging strategy involves the formal abstraction of an oxide from acyl ligands, which has shown promise in the synthesis of chromium, molybdenum, and tungsten carbyne complexes. acs.org This method allows for the generation of carbyne moieties from more complex organic fragments, opening pathways to previously inaccessible structures.

Furthermore, mechanochemical synthesis is being investigated as a solvent-free, high-yield method for preparing chromium(III) complexes with various ligands. rsc.org The application of this technique to the synthesis of chromium(II) carbyne precursors could offer a more sustainable and efficient route to these reactive species. The development of precursors with pendant functional groups that can either stabilize the carbyne moiety or participate in subsequent catalytic steps is another promising avenue.

| Precursor Type | Synthetic Method | Potential Advantages |

| 1,1,1-Trichloromethyl reagents | Reaction with CrCl₂ | Established method for generating chromium carbynes. chemrevlett.com |

| Acyl ligands | Formal oxide abstraction | Access to carbynes from non-halogenated, functionalized precursors. acs.org |

| Solid-state precursors | Mechanochemical grinding | Solvent-free, high-yield synthesis. rsc.org |

| Functionalized organic molecules | In-situ generation | Creation of targeted carbyne species for specific catalytic applications. |

Exploration of New Ligand Architectures and their Influence on Chromium(II) Carbyne Reactivity

The ligand environment surrounding the chromium center plays a critical role in dictating the stability and reactivity of the carbyne complex. Future research will heavily focus on the design and synthesis of novel ligand architectures to precisely tune these properties. The exploration of ligands with varying electronic and steric profiles is essential for controlling the reactivity of the highly electrophilic carbyne carbon.

N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry, and their application in chromium(II) chemistry is a growing area of interest. documentsdelivered.com The strong σ-donating ability of NHCs can stabilize the electron-deficient chromium(II) center, potentially leading to more persistent carbyne intermediates. The modular nature of NHC ligands allows for systematic variation of steric bulk and electronic properties, providing a powerful tool to probe structure-reactivity relationships in chromium(II) carbyne chemistry.

Phosphine (B1218219) ligands also continue to be a cornerstone in the design of chromium catalysts. The development of phosphine-olefin ligands based on a planar-chiral (π-arene)chromium scaffold has demonstrated the potential for creating highly effective chiral environments at the metal center. nih.gov Applying such sophisticated ligand designs to chromium(II) carbyne chemistry could enable the development of catalysts for asymmetric transformations. The interplay between the steric hindrance and the electronic nature of these ligands will be a key factor in achieving high selectivity and reactivity.

| Ligand Class | Key Features | Potential Influence on Cr(II) Carbyne Reactivity |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, tunable sterics and electronics | Stabilization of the Cr(II) center, modulation of carbyne electrophilicity. documentsdelivered.com |

| Phosphine-olefin Ligands | Chiral scaffolds, hemilabile coordination | Induction of asymmetry in catalytic reactions. nih.gov |

| Bulky Alkoxide/Amide Ligands | High steric hindrance, strong donors | Kinetic stabilization of reactive intermediates. |

| Pincer Ligands | Tridentate coordination, robust framework | Enhanced stability and control over the coordination sphere. |

Advanced Spectroscopic Techniques for In-situ Monitoring of Reaction Intermediates

Given the often fleeting existence of Chromium(2+);methanidylidynechromium and related carbyne intermediates, the use of advanced spectroscopic techniques for their in-situ detection and characterization is paramount to understanding their role in reaction mechanisms. Future progress in this area will rely on the application and further development of time-resolved and highly sensitive spectroscopic methods.

Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly powerful tool for studying paramagnetic chromium species, including the potential radical character of certain chromium carbyne complexes. rsc.org Pulse EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can provide detailed information about the electronic structure and the immediate coordination environment of the chromium center, even in complex reaction mixtures. nih.gov The application of these methods to chromium-catalyzed reactions where carbyne intermediates are proposed will be crucial for their definitive identification.

Laser flash photolysis is another technique that holds significant promise for the study of transient chromium carbyne species. google.comacs.org By generating the reactive intermediate with a short pulse of light, its subsequent decay and reactions can be monitored on very short timescales using transient absorption spectroscopy. This can provide invaluable kinetic data and help to elucidate the elementary steps of catalytic cycles.

Cryogenic matrix isolation techniques, coupled with infrared (IR) or UV-Vis spectroscopy, offer a way to trap and study highly reactive species at low temperatures, preventing their decomposition. While challenging, the application of these methods could provide the first direct spectroscopic observation of the fundamental Chromium(2+);methanidylidynechromium entity.

| Technique | Information Gained | Relevance to Cr(II) Carbyne Chemistry |

| Electron Paramagnetic Resonance (EPR) | Electronic structure, spin state, ligand coordination | Characterization of paramagnetic chromium carbyne intermediates and radical species. nih.govrsc.org |

| Laser Flash Photolysis | Kinetics of transient species | Studying the formation and decay of short-lived chromium carbynes. google.comacs.org |

| Cryogenic Matrix Isolation | Vibrational and electronic spectra of isolated species | Potential for direct observation of highly reactive carbyne species. |

| In-situ IR/Raman Spectroscopy | Real-time monitoring of functional group changes | Tracking the transformation of reactants and formation of products in catalytic cycles. researchgate.net |

Development of High-Performance Computational Models for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of organometallic complexes. google.comthieme-connect.de In the context of chromium(II) carbyne chemistry, the development of high-performance computational models will be instrumental in guiding the rational design of new catalysts and precursors.

Future research will focus on creating more accurate and predictive computational models that can handle the complexities of open-shell chromium(II) systems and the intricate electronic structure of the metal-carbon triple bond. These models will be used to:

Predict Reaction Pathways: By calculating the energy profiles of potential reaction mechanisms, computational models can help to identify the most likely pathways and predict the selectivity of a given catalyst. thieme-connect.de

Design Novel Ligands: High-throughput virtual screening of ligand libraries can be employed to identify promising candidates that are predicted to enhance catalyst activity and selectivity. nih.govnih.gov This in-silico approach can significantly accelerate the discovery of new and improved catalysts.

Understand Structure-Property Relationships: Computational studies can provide fundamental insights into how the electronic and steric properties of ligands influence the stability and reactivity of chromium carbyne complexes.

The integration of machine learning with quantum-mechanical models is an emerging area that holds immense potential for catalyst design. acs.org By training machine learning algorithms on large datasets of calculated and experimental results, it is possible to develop predictive models that can rapidly screen new catalyst candidates and identify key design features for improved performance. rsc.org

| Computational Approach | Application in Cr(II) Carbyne Chemistry | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of reaction energies and transition states. | Elucidation of reaction mechanisms and prediction of catalyst selectivity. google.comthieme-connect.de |

| High-Throughput Virtual Screening | In-silico evaluation of large ligand libraries. | Accelerated discovery of novel ligands for targeted catalytic applications. nih.govnih.gov |

| Machine Learning Models | Training on computational and experimental data. | Rapid prediction of catalyst performance and identification of design principles. acs.orgrsc.org |

| Quantum Monte Carlo (QMC) | High-accuracy calculations of electronic structure. | Benchmarking and validation of DFT methods for challenging chromium systems. |

Unexplored Catalytic Cycles and Transformations Leveraging Chromium(II) Carbyne Species

While chromium carbyne intermediates have been implicated in reactions such as alkyne synthesis, there remains a vast and largely unexplored landscape of potential catalytic transformations that could be enabled by these reactive species. nih.govnih.gov Future research will focus on expanding the synthetic utility of chromium(II) carbynes beyond their current applications.

One promising area is the development of chromium-catalyzed C-H activation reactions. The high reactivity of the carbyne carbon could potentially be harnessed to functionalize otherwise inert C-H bonds, a long-standing goal in organic synthesis. nih.gov The design of appropriate ligand systems will be crucial to control the selectivity and efficiency of such transformations.

Cycloaddition reactions represent another fertile ground for exploration. While chromium-carbene complexes are known to participate in cycloadditions, the unique reactivity of the carbyne moiety could lead to novel [n+1] cycloaddition pathways, providing access to new carbocyclic and heterocyclic frameworks. nih.gov The development of tandem catalytic cycles, where a chromium carbyne intermediate is generated and then participates in a cascade of reactions, could lead to the efficient construction of complex molecular architectures from simple starting materials.

Furthermore, the potential of chromium(II) carbyne species in polymerization catalysis is an area that warrants deeper investigation. While chromium catalysts are widely used for ethylene (B1197577) polymerization, the incorporation of carbyne-based catalysts could offer new avenues for controlling polymer microstructure and properties. acs.orgrsc.org

| Catalytic Transformation | Potential Role of Cr(II) Carbyne | Challenges and Opportunities |

| C-H Activation | As the C-H bond activating species. | Achieving high selectivity and turnover numbers. nih.gov |

| Cycloaddition Reactions | As the one-carbon component in [n+1] cycloadditions. | Discovering novel cycloaddition pathways and accessing new ring systems. nih.gov |

| Tandem Catalysis | As a key intermediate in multi-step reaction cascades. | Designing efficient and selective cascade reactions for complex molecule synthesis. |

| Polymerization Catalysis | As initiators or chain transfer agents. | Controlling polymer architecture and properties. acs.orgrsc.org |

Integration of Chromium(II) Carbyne Chemistry with Materials Science and Nanotechnology

The unique electronic and structural features of chromium carbyne complexes suggest their potential for applications in materials science and nanotechnology. While this area is still in its infancy, it represents a significant long-term goal for the field.

One potential application lies in the use of chromium carbyne complexes as precursors for the synthesis of advanced materials . Organometallic precursors are increasingly being used for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of thin films. google.comrsc.org The controlled decomposition of well-defined chromium carbyne complexes could provide a route to chromium carbide or other chromium-containing thin films with tailored properties for applications in electronics and coatings. rsc.org The synthesis of nanostructured chromium oxides from organometallic polymers has already been demonstrated, highlighting the potential of this approach. documentsdelivered.com

Furthermore, chromium carbyne complexes could serve as building blocks for the creation of novel organometallic polymers and materials . The incorporation of the Cr≡C unit into a polymer backbone could lead to materials with interesting electronic and optical properties. Research into bis(arene)chromium complexes incorporated into polymer matrices has already shown promise for non-linear optical applications. researchgate.net

The interface between chromium carbyne chemistry and nanotechnology also presents exciting possibilities. Organometallic precursors are known to be effective for the synthesis of metal and metal oxide nanoparticles with controlled size and shape. chemrevlett.com The use of chromium carbyne complexes in this context could lead to the formation of novel chromium-containing nanomaterials with unique catalytic or magnetic properties. nih.gov The stabilization of highly reactive carbyne species within the confined space of carbon nanotubes is an area of active research, and chromium carbyne chemistry could potentially play a role in the synthesis or functionalization of such systems. acs.orgnih.gov